1-Iodo-3,3-dimethyl-1-butyne

Description

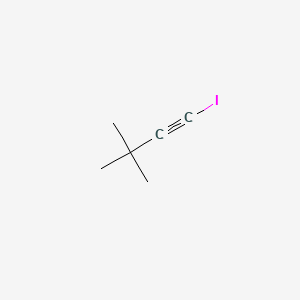

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3,3-dimethylbut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9I/c1-6(2,3)4-5-7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXZUQNBHRVDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178366 | |

| Record name | 1-Iodo-3,3-dimethyl-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23700-63-2 | |

| Record name | 1-Iodo-3,3-dimethyl-1-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023700632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodo-3,3-dimethyl-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 1 Iodo 3,3 Dimethyl 1 Butyne

Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds is a fundamental objective in organic synthesis. 1-Iodo-3,3-dimethyl-1-butyne serves as a valuable reagent in this endeavor, primarily due to the reactivity of its carbon-iodine bond and the unique properties of the alkyne moiety. Its participation in palladium-catalyzed cross-coupling reactions and as a precursor in electrophilic alkynylations highlights its synthetic utility.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forging carbon-carbon bonds, and this compound is an excellent substrate for several such transformations, most notably those that form new bonds at the sp-hybridized carbon.

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt, such as CuI, acting as a co-catalyst in the presence of an amine base. nih.gov In this context, the role of the reactants is reversed; this compound acts as the electrophilic partner, coupling with a terminal alkyne that has been converted to a copper acetylide. However, the high reactivity of the C(sp)-I bond also allows it to participate in related palladium-catalyzed processes.

The catalytic cycle for a Sonogashira-type reaction generally involves two interconnected cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the aryl halide. In the copper cycle, the terminal alkyne is deprotonated by the base and forms a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. Aryl iodides are particularly effective substrates due to the relatively weak carbon-iodine bond, which facilitates the oxidative addition step. diva-portal.org

While specific studies exhaustively detailing the coupling of this compound with a wide array of aryl halides are not prevalent, its utility is demonstrated in its use as an additive in complex cascade reactions, where it enhances catalytic activity. researchgate.net The reaction conditions for Sonogashira couplings are generally mild and tolerant of various functional groups, making this a robust method for synthesizing aryl-substituted alkynes. beilstein-journals.orgbeilstein-journals.org

| Aryl Halide | Alkyne Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF | >95% |

| 4-Bromotoluene | 1-Hexyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | ~90% |

| 1-Iodonaphthalene | 1-Octyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | Water with Surfactant | High |

Conjugated 1,3-diynes are important structural motifs found in natural products and materials science. The Cadiot-Chodkiewicz coupling is a classic and highly effective method for the synthesis of unsymmetrical 1,3-diynes. researchgate.net This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. diva-portal.org

This compound is an ideal electrophilic partner in this reaction. The carbon-iodine bond is the most labile among the 1-haloalkynes, leading to higher reactivity and allowing the reaction to proceed under mild conditions. The general mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then reacts with the 1-iodoalkyne in an oxidative addition/reductive elimination sequence at the copper center to form the C(sp)-C(sp) bond of the resulting 1,3-diyne. A key challenge in this reaction is minimizing the unwanted homocoupling of the terminal alkyne (Glaser coupling), which can be controlled by careful selection of ligands, bases, and reaction conditions. diva-portal.orgresearchgate.net

| 1-Haloalkyne | Terminal Alkyne | Copper Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Bromo-3,3-dimethyl-1-butyne | Phenylacetylene | CuI | Tris(o-tolyl)phosphine | K₂CO₃ | Ethanol | 94% |

| 1-Bromo-1-hexyne | Ethynyltrimethylsilane | CuCl | None | Ethylamine | Methanol | High |

| 1-Iodo-1-octyne | 3-Butyn-1-ol | CuI | None | Piperidine | DMF | Good |

Beyond Sonogashira-type reactions, palladium catalysis enables a broad spectrum of carbon-carbon bond-forming reactions, including the Suzuki, Stille, and Negishi couplings. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide.

Suzuki Coupling: Couples an organoboron reagent (e.g., a boronic acid) with an organic halide.

Stille Coupling: Utilizes an organostannane (organotin) reagent.

Negishi Coupling: Employs an organozinc reagent. nih.gov

While these methods are exceptionally versatile for C(sp²)-C(sp²) and C(sp²)-C(sp³) bond formation, their application with iodoalkynes like this compound is not widely reported. The predominant and most facile reactivity pathway for iodoalkynes in palladium-catalyzed reactions is the coupling with terminal alkynes as seen in Sonogashira and related processes. The high reactivity of the C(sp)-I bond and the specific mechanistic pathways involved in Sonogashira/Cadiot-Chodkiewicz couplings make this the preferred route for functionalization.

Addition Reactions to the Alkyne Moiety

The triple bond of this compound can also undergo reactions, although its primary utility lies in the reactivity of the C-I bond. A key transformation involves leveraging the iodine atom to create a hypervalent iodine center, which in turn activates the alkyne for electrophilic attack.

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis, acting as excellent electrophiles and clean oxidants. Organoiodides, such as this compound, can serve as precursors for the synthesis of iodine(III) compounds. Through oxidation (e.g., with m-CPBA) and ligand exchange, an iodoalkyne can be converted into an alkynyl(aryl)iodonium salt.

These alkynyliodonium salts are potent electrophilic alkynylating agents, essentially functioning as an "alkyne cation" (R-C≡C⁺) synthon. They can transfer the alkynyl group to a wide variety of soft nucleophiles under mild, often metal-free, conditions. This reactivity provides a complementary approach to traditional methods that rely on nucleophilic acetylides. The 3,3-dimethyl-1-butynyl group can thus be transferred to carbon nucleophiles (like enolates or malonates) and heteroatom nucleophiles (such as phenols, anilines, and thiols). beilstein-journals.org The reaction proceeds via nucleophilic attack on the sp-carbon of the iodonium (B1229267) salt, with the aryl-iodine moiety acting as an excellent leaving group.

| Alkynyliodonium Salt | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| (3,3-Dimethyl-1-butynyl)(phenyl)iodonium Triflate | Sodium diethyl malonate | Base, THF | α-Alkynylated malonate |

| (3,3-Dimethyl-1-butynyl)(phenyl)iodonium Triflate | Phenol | Base, CH₂Cl₂ | Aryl alkynyl ether |

| (3,3-Dimethyl-1-butynyl)(phenyl)iodonium Triflate | Aniline | Base, Cu-catalyst (optional) | Ynamine precursor |

Radical-Mediated Alkyne Functionalizations

Radical reactions offer a complementary approach to the functionalization of alkynes. Iodine can play a dual role in these processes, acting as both a radical initiator and a source of the iodine atom for incorporation into the final product. nih.gov The radical addition to an alkyne, such as this compound, can initiate a cascade of events leading to trifunctionalized products. mdpi.com

One proposed mechanism involves the homolysis of an arylsulfenyl iodide, generated in situ, to produce an aryl sulfenyl radical. This radical then adds to the alkyne, forming a vinyl radical intermediate. Subsequent trapping of this intermediate can lead to the formation of β-iodoalkenyl sulfides with high stereoselectivity. nih.gov The steric repulsion between the bulky iodine atom and other substituents often dictates the stereochemical outcome, favoring the E-isomer. nih.gov Such radical-mediated pathways expand the synthetic utility of iodoalkynes by enabling the formation of complex molecules through controlled radical cascades. mdpi.com

Atom-Economical Transformations

Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all reactant atoms into the final product. acs.org Many of the reactions involving this compound and its derivatives, particularly the multicomponent reactions, exhibit high atom economy. researchgate.netjmu.edu

For instance, the three-component N-alkenylation of azoles (Section 3.1.2.1.3) and the Ritter-type iodo(III)amidation (Section 3.1.2.1.2) are excellent examples of atom-economical transformations. In these processes, three different molecules combine to form a single, complex product with minimal byproduct formation. researchgate.netbeilstein-journals.org The use of hypervalent iodine reagents in a catalytic manner or as recyclable reagents further enhances the green credentials of these transformations. acs.org Such strategies, which construct molecular complexity in a single step from simple precursors, are highly desirable in modern organic synthesis for their efficiency and reduced environmental impact. researchgate.net

Role as a Catalytic Additive or Co-catalyst in Complex Cascade Reactions

The application of this compound specifically as a catalytic additive or co-catalyst in complex cascade reactions is not extensively reported in the surveyed scientific literature. While iodine and hypervalent iodine compounds are known to act as catalysts in a variety of oxidative transformations, the specific role of this iodoalkyne in a catalytic cycle has not been a focus of the available research. Cascade reactions often utilize transition metals or specific organocatalysts to orchestrate multiple bond-forming events in a single pot, but the participation of this compound in such a capacity is not established.

Investigations into Reaction Mechanisms and Regioselectivity

The regioselectivity of reactions involving this compound is a subject of significant mechanistic interest, largely dictated by the steric hindrance of the tert-butyl group.

In the context of the iodo(III)amidation to form enamides, studies on structurally similar alkynes, such as 4,4-dimethylpent-2-yne, provide critical insights. mdpi.com During the Ritter-type amidation, the nitrile nucleophile preferentially attacks the more sterically hindered acetylenic carbon, proximal to the tert-butyl group. mdpi.com This outcome is contrary to what might be expected based on sterics alone and contrasts with related reactions like iodo(III)etherification, where the nucleophile adds to the less hindered position. mdpi.com

Density Functional Theory (DFT) calculations have been employed to rationalize this regioselectivity. mdpi.com The calculations suggest that the transition state involves the formation of a C-I(III) bond that is significantly more advanced than the C-N bond formation. researchgate.net The preferred transition state geometry minimizes the steric repulsion between the bulky benziodoxole (BX) group of the iodine(III) reagent and the alkyne's tert-butyl group. This is achieved when the sterically undemanding nitrile attacks the carbon adjacent to the tert-butyl group, allowing the larger BX group to be positioned away from it. mdpi.com This mechanistic pathway indicates that the regioselectivity is under kinetic control. mdpi.com

Table 2: Regioselectivity in the Iodo(III)acetamidation of Unsymmetrical Alkynes Data adapted from studies on Ritter-type amidation, illustrating the directing effect of bulky substituents.

| Alkyne Substrate | Major Regioisomer Product (Amidation Position) | Regioisomeric Ratio (rr) |

| 4,4-Dimethylpent-2-yne | Amidation at C2 (proximal to t-Bu) | >20:1 |

| 2,2-Dimethyloct-3-yne | Amidation at C3 (proximal to t-Bu) | Exclusive |

| 1-Phenyl-1-propyne | Amidation at C1 (proximal to Phenyl) | >20:1 |

This pronounced electronic and steric influence makes this compound and related compounds predictable and valuable reagents in stereoselective and regioselective synthesis.

Strategic Applications in Advanced Organic Synthesis

Building Blocks for Diverse Organic Architectures

As a foundational component, 1-iodo-3,3-dimethyl-1-butyne provides chemists with a reliable method for installing the 3,3-dimethylbutynyl (tert-butylacetylenyl) group into a variety of molecular scaffolds. This bulky, rigid moiety is of significant interest for its ability to influence the steric and electronic properties of a molecule.

This compound serves as a critical electrophilic partner in several cornerstone carbon-carbon bond-forming reactions, enabling the synthesis of unsymmetrical diynes and other substituted alkynes. unacademy.com

Two of the most prominent methods utilized for this purpose are the Sonogashira and Cadiot-Chodkiewicz coupling reactions.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. byjus.comresearchgate.net In this context, this compound acts as the vinyl/aryl halide equivalent, reacting with various terminal alkynes to produce unsymmetrical 1,3-diynes. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com

Cadiot-Chodkiewicz Coupling: This classic method achieves the selective cross-coupling of a terminal alkyne with a 1-haloalkyne, such as this compound, using a copper(I) salt catalyst in the presence of an amine base. nih.govresearchgate.net This reaction is particularly effective for creating 1,3-diyne linkages and is a fundamental tool for synthesizing polyynes. pw.live While bromoalkynes are frequently used, iodoalkynes are also effective reactants. unacademy.com

The following table summarizes typical conditions for these coupling reactions.

| Reaction | Catalyst System | Base | Typical Solvents | Product Type |

| Sonogashira Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | THF, DMF, Acetonitrile | Aryl/Vinyl-substituted alkynes |

| Cadiot-Chodkiewicz Coupling | Cu(I) salt (e.g., CuBr, CuI) | Amine (e.g., piperidine, n-butylamine) | Methanol, Ethanol, THF | Unsymmetrical 1,3-diynes |

Recent advances in synthetic methodology have demonstrated the utility of 1-iodoalkynes in multicomponent reactions to build densely functionalized molecules. Hypervalent iodine reagents, in particular, can activate the alkyne bond of compounds like this compound, facilitating the addition of various nucleophiles in a highly controlled and stereoselective manner.

Synthesis of Enamides: A Ritter-type reaction has been developed for the difunctionalization of unactivated alkynes. Using a trivalent iodine electrophile like benziodoxole triflate (BXT), an alkyne can react with a nitrile and water to afford tetrasubstituted β-iodanyl enamides. These complex products are valuable synthetic intermediates, as the remaining iodanyl group can be used as a handle for further chemical transformations. This method provides access to tri- and tetrasubstituted enamides that are otherwise difficult to prepare.

Synthesis of N-Vinylazoles: In a similar fashion, a three-component reaction between an alkyne, an azole, and an iodine(III) electrophile can produce highly substituted N-vinylazoles. The reaction proceeds with high stereoselectivity, affording products with a vinyl-iodine moiety that can be further modified through cross-coupling reactions, such as Sonogashira or Suzuki couplings. This strategy allows for the rapid assembly of complex N-vinylazoles from simple precursors and is applicable to a broad range of azoles, including pyrazoles, triazoles, and tetrazoles.

While specific examples detailing the incorporation of this compound into the total synthesis of a named natural product are not prevalent in the literature, the strategic importance of its core structure is well-recognized. The introduction of the sterically demanding tert-butylacetylenyl group is a key tactic in the assembly of complex molecules.

This functional group can serve several purposes in advanced synthesis:

Steric Shielding: The bulky tert-butyl group can block or direct the approach of reagents to other parts of the molecule, enabling regioselective reactions.

Conformational Rigidity: The linear alkyne unit imparts rigidity, which can be crucial for establishing the correct three-dimensional structure of a complex target.

Synthetic Handle: The alkyne can be further elaborated through a variety of reactions, including hydration, reduction, or cycloadditions, making it a versatile intermediate point in a long synthetic sequence.

The synthesis of complex molecular architectures often relies on the precise and strategic introduction of such functional groups to navigate challenging synthetic steps and build stereochemical complexity.

Synthetic Pathways for Advanced Intermediate Generation

The products derived from reactions involving this compound are often not the final targets but rather advanced intermediates on the path to more complex structures. The versatility of the carbon-iodine bond and the alkyne moiety allows for a multitude of subsequent transformations.

For instance, the vinyl iodide products generated from the iodoamidation or iodoazolation reactions are themselves powerful building blocks. The vinyl iodide can participate in a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon or heteroatom substituents with high precision. This sequential functionalization is a powerful strategy for rapidly building molecular complexity from a simple alkyne starting material.

The following table illustrates the role of this compound in generating versatile intermediates.

| Reactant(s) | Reaction Type | Intermediate Generated | Potential Subsequent Transformations |

| Terminal Alkyne | Sonogashira Coupling | Unsymmetrical 1,3-Diyne | Cycloadditions, Polymerization, Partial Reduction |

| Azole + Iodine(III) Reagent | Iodoazolation | N-Vinyl Iodide Derivative | Suzuki, Heck, Stille, or Buchwald-Hartwig Couplings |

| Nitrile + Iodine(III) Reagent | Iodoamidation | β-Iodanyl Enamide | Hydrodeiodination, Cross-Coupling Reactions |

Contributions to Materials Science (General Context of 1-Iodoalkynes)

In the broader context of materials science, 1-iodoalkynes are considered highly valuable building blocks. They are essential precursors for the synthesis of conjugated poly-ynes and poly(metalla-ynes), which are classes of polymers with intriguing and tunable electronic and photophysical properties. These materials are investigated for potential applications in molecular electronics, nonlinear optics, and as advanced organic materials.

The synthesis of these materials often relies on the iterative cross-coupling of building blocks containing alkyne units. 1-Iodoalkynes, including this compound, can be used in step-growth polymerization reactions, often employing Sonogashira or Cadiot-Chodkiewicz coupling conditions, to create long, conjugated polymer chains. The rigid, linear nature of the alkyne linkages contributes to the unique properties of the resulting materials. The presence of bulky substituents like the tert-butyl group can enhance the solubility of these otherwise rigid polymers, making them more processable for device fabrication.

Computational and Theoretical Insights into 1 Iodo 3,3 Dimethyl 1 Butyne Reactivity

Elucidation of Reaction Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the complex mechanisms of chemical reactions by calculating the energies and structures of transition states and intermediates. While specific studies on 1-iodo-3,3-dimethyl-1-butyne are not prevalent in the literature, we can infer its behavior in key reactions based on computational studies of similar iodoalkynes.

Sonogashira Coupling:

The Sonogashira coupling is a fundamental reaction for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. For iodoalkynes like this compound, the reaction mechanism is believed to proceed through a catalytic cycle involving palladium and often a copper co-catalyst.

Computational studies on the Sonogashira reaction have elucidated the key steps:

Oxidative Addition: The reaction initiates with the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst.

Transmetalation: In the copper-catalyzed cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. For iodoalkynes, a direct reaction with the palladium complex might also be possible.

Reductive Elimination: The final step involves the reductive elimination from the Pd(II) complex to yield the coupled product and regenerate the Pd(0) catalyst.

DFT calculations on model systems have shown that the nature of the substituents on the alkyne can influence the energy barriers of these steps. nih.gov The bulky tert-butyl group in this compound is expected to sterically influence the approach of the palladium catalyst and the subsequent steps in the catalytic cycle. The transition states would likely involve geometries that minimize steric clash between the t-butyl group and the ligands on the palladium center.

Cycloaddition Reactions:

Iodoalkynes are known to participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (Click Chemistry). Computational studies on these reactions have been instrumental in understanding their mechanisms and regioselectivity. For instance, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a copper acetylide intermediate is formed, which then reacts with the azide (B81097). nih.gov

For this compound, a proposed transition state for a [3+2] cycloaddition with an azide would involve a concerted or stepwise pathway where the orientation of the reactants is influenced by both electronic and steric factors. The tert-butyl group would likely direct the incoming azide to the less hindered face of the alkyne.

| Reaction Type | Key Intermediates | Expected Influence of t-Butyl Group on Transition State |

| Sonogashira Coupling | Palladium-acetylide complexes, Copper-acetylide complexes | Steric hindrance affecting ligand coordination and approach to the metal center. |

| [3+2] Cycloaddition | Metallo-acetylide intermediates (in catalyzed reactions) | Directing the approach of the 1,3-dipole, influencing regioselectivity. |

Prediction of Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of organic reactions by comparing the activation energies of different possible pathways.

Reactivity:

The reactivity of this compound is governed by the electronic properties of the iodoalkyne functionality and the steric bulk of the tert-butyl group.

Electronic Effects: The iodine atom is electron-withdrawing, which can influence the acidity of the (non-existent) acetylenic proton in a terminal alkyne analogue and the electron density of the triple bond.

Steric Effects: The large tert-butyl group can hinder the approach of reactants, potentially slowing down reaction rates compared to less substituted iodoalkynes. However, this steric hindrance can also be exploited to control selectivity. rsc.org

Selectivity:

In reactions where multiple products can be formed, computational chemistry can predict the major product by identifying the reaction pathway with the lowest energy barrier. For this compound, regioselectivity is a key consideration in addition reactions across the triple bond.

For example, in a hydrohalogenation reaction, the bulky t-butyl group would likely favor the formation of the product where the halogen adds to the carbon atom further away from the t-butyl group to minimize steric repulsion in the transition state.

| Factor | Influence on Reactivity | Influence on Selectivity |

| Iodine Atom | Electron-withdrawing, activates the alkyne for certain reactions. | Can influence regioselectivity in addition reactions. |

| t-Butyl Group | Steric hindrance may decrease reaction rates. | Can lead to high regioselectivity by blocking one face or end of the alkyne. |

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, such as those based on DFT, provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity.

Molecular Orbitals:

The frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important.

HOMO: The energy and localization of the HOMO indicate the molecule's ability to donate electrons. In this compound, the HOMO is expected to be associated with the π-system of the alkyne and potentially have contributions from the iodine atom's lone pairs.

LUMO: The energy and localization of the LUMO indicate the molecule's ability to accept electrons. The LUMO is likely to be a π* orbital of the alkyne, and its energy will be influenced by the electronegative iodine atom.

Computational studies on similar molecules show that the presence of a halogen atom lowers the energy of both the HOMO and LUMO compared to the parent alkyne. The bulky t-butyl group, being electron-donating through hyperconjugation, would be expected to raise the energy of the HOMO slightly.

Electrostatic Potential:

The molecular electrostatic potential (MEP) map illustrates the charge distribution within a molecule and can predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential (red) around the π-system of the alkyne, indicating its nucleophilic character. The region around the iodine atom might show a positive region (a "sigma-hole"), which is characteristic of halogens and can lead to halogen bonding interactions.

Calculated Electronic Properties (Hypothetical Data Based on Analogous Systems):

| Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively high (for an alkyne) | Susceptible to electrophilic attack. |

| LUMO Energy | Relatively low (due to iodine) | Can act as an electrophile in the presence of strong nucleophiles. |

| HOMO-LUMO Gap | Moderate | Influences the molecule's stability and spectral properties. |

| Mulliken Charges | Negative charge on the acetylenic carbons, positive on iodine. | Indicates the polarity of the C-I bond and the nucleophilicity of the alkyne. |

| Dipole Moment | Non-zero, directed along the C-I bond. | Influences intermolecular interactions and solubility. |

It is important to reiterate that the specific values in the table are illustrative and based on general principles and data from related compounds. ijisrt.com Detailed computational studies on this compound are needed to provide precise quantitative data.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-iodo-3,3-dimethyl-1-butyne, and how can reaction conditions be optimized for high yields?

- Methodology :

-

Stepwise Alkylation and Halogenation : Begin with 3,3-dimethyl-1-butyne as the precursor. Use iodination via electrophilic substitution or copper-mediated coupling. For example, iodine in the presence of a Cu(I) catalyst under anhydrous conditions (e.g., THF, 0–25°C) can yield the target compound .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation under reduced pressure to isolate the product.

-

Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of iodine and catalyst. Excess iodine may lead to di-iodinated byproducts.

- Key Data :

| Parameter | Value/Note |

|---|---|

| Preferred Solvent | THF or DMF |

| Catalyst | CuI (1–5 mol%) |

| Reaction Time | 6–12 hours |

| Yield Range | 60–85% (reported for similar iodoalkynes) |

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

- Methodology :

- ¹H NMR : Expect signals for the terminal alkyne proton (δ ~2.5–3.0 ppm) and methyl groups (δ ~1.2–1.4 ppm). The absence of sp³ C-H signals confirms no hydrogenation side reactions.

- ¹³C NMR : The alkyne carbons (C≡C) appear at δ ~70–90 ppm. The iodine-bearing carbon (C-I) resonates downfield (~δ 30–50 ppm) .

- IR Spectroscopy : A strong C≡C stretch at ~2100–2260 cm⁻¹ and C-I stretch at ~500–600 cm⁻¹ .

- Validation : Compare spectra with computational predictions (e.g., DFT) or literature analogs (e.g., 3,3-dimethyl-1-butyne in ).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology :

- Hazard Mitigation : Use fume hoods for volatile alkyne handling. Avoid skin contact (irritant potential) via nitrile gloves and lab coats .

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent iodine loss or alkyne polymerization.

- Key Data :

| Hazard Class | Skin/Eye Irritant (Category 2) |

|---|---|

| Flash Point | Not determined (assume flammable) |

| Decomposition Risk | Avoid strong oxidizers, heat >150°C (risk of releasing HI gas) |

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura)?

- Methodology :

-

Computational Analysis : Use DFT (e.g., Gaussian 16) to calculate bond dissociation energies (C-I vs. C-C≡C) and electron density maps. The electron-withdrawing iodine enhances electrophilicity at the alkyne terminus, favoring oxidative addition with Pd(0) catalysts .

-

Experimental Validation : Compare coupling efficiency with non-iodinated analogs. For example, track reaction rates via GC-MS or in situ IR.

- Key Finding :

-

The C-I bond in this compound has a lower BDE (~50 kcal/mol) than aryl iodides (~65 kcal/mol), enabling faster oxidative addition in Pd-catalyzed reactions .

Q. What are the thermal degradation pathways of this compound under high-temperature conditions, and how do they impact experimental reproducibility?

- Methodology :

-

Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 300°C at 10°C/min under N₂. Monitor mass loss and identify degradation products via GC-MS.

-

Mechanistic Insight : Degradation likely involves C-I bond cleavage to form 3,3-dimethyl-1-butyne and HI gas, as observed in analogous systems ().

- Key Data :

| Temperature Threshold | Degradation Product |

|---|---|

| >180°C | 3,3-dimethyl-1-butyne + HI |

| >220°C | Polymeric residues (char formation) |

Q. How can contradictions in reported reaction outcomes (e.g., regioselectivity in alkyne functionalization) be resolved using mechanistic studies?

- Methodology :

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and catalyst loading. For example, low temperatures (<0°C) favor kinetic products (e.g., terminal addition), while higher temperatures favor thermodynamic stability .

- Isotopic Labeling : Use deuterated analogs (e.g., C≡C-D) to track proton transfer steps in acid-catalyzed reactions.

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict the stability of this compound in solution-phase studies?

- Resolution Strategy :

- Solvent Effects : Include implicit solvent models (e.g., PCM in DFT) to account for solvation energy. Polar solvents (e.g., DMSO) stabilize charge-separated intermediates.

- Experimental Calibration : Compare computed vs. experimental NMR chemical shifts (δ) to identify discrepancies in electron density distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.